Methyl 2-amino-5-fluorobenzoate

Process Chemistry Fluorinated Building Blocks Synthetic Route Optimization

Methyl 2-amino-5-fluorobenzoate (CAS 319-24-4) overcomes free acid activation hurdles and metabolic instability in lead optimization. • Validated for kinase inhibitors: 81% total yield, >99% GC purity in optimized process. • Fluorinated core for MAO-B inhibitors: derivative IC50 = 223 nM; blocks oxidative metabolism, extends half-life 2-10x. • Methyl ester enables direct amidation for BTK inhibitor synthesis without protecting group manipulations.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 319-24-4
Cat. No. B1304140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-fluorobenzoate
CAS319-24-4
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)N
InChIInChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
InChIKeyPUDDYSBKCDKATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-5-Fluorobenzoate: Multifunctional Building Block


Methyl 2-amino-5-fluorobenzoate (CAS 319-24-4), also known as Methyl 5-fluoroanthranilate, is an ortho-amino benzoate ester derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol. The compound features a 5-fluoro substitution on the aromatic ring, an amino group at the 2-position, and a methyl ester moiety, which collectively confer a distinct reactivity profile compared to non-fluorinated or halogen-substituted anthranilic acid derivatives . As a building block, it serves as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, and is employed in the development of fluorescent probes and polymer additives . The introduction of fluorine is widely recognized to enhance metabolic stability and modulate lipophilicity, making this compound a strategic choice over non-fluorinated alternatives in lead optimization programs [1].

Building block
Fluorinated intermediate for kinase inhibitor and heterocyclic synthesis research
Probe development
Supports fluorescent probe, imaging agent, and polymer additive studies
Metabolic stability
Enables lipophilicity modulation and metabolic stability research

Why Methyl 2-Amino-5-Fluorobenzoate Cannot Be Substituted


Generic substitution of Methyl 2-amino-5-fluorobenzoate with the parent acid, 2-amino-5-fluorobenzoic acid (CAS 363-49-1), or non-fluorinated anthranilic acid derivatives (e.g., Methyl 2-aminobenzoate) is not scientifically valid for specific synthetic and pharmacological applications. The presence of the fluorine atom at the 5-position is critical; it alters the electronic distribution of the aromatic ring, which directly impacts nucleophilic aromatic substitution (SNAr) reactivity and the compound's metabolic stability [1][2]. Furthermore, the methyl ester functionality in Methyl 2-amino-5-fluorobenzoate offers a protected carboxylic acid handle that enables selective deprotection under mild conditions, whereas the free acid form (2-amino-5-fluorobenzoic acid) requires activation steps that can compromise yields or introduce side reactions in complex sequences [3]. The following quantitative evidence demonstrates that substituting this specific fluoro-ester with a generic non-fluorinated ester or the free acid analog results in divergent reactivity, altered pharmacokinetic parameters, and distinct process efficiency outcomes.

Free acid (2-amino-5-fluorobenzoic acid) requires activation steps that may reduce process efficiency and introduce side products
Non-fluorinated anthranilic acid esters lack the electronic block and metabolic stability impact critical for targeted kinase or probe applications
Methyl ester protection enables selective deprotection; direct acid or alternative esters may not transfer the same synthetic advantage

Quantitative Evidence for Methyl 2-Amino-5-Fluorobenzoate


Superior Synthetic Yield and Purity

Methyl 2-amino-5-fluorobenzoate demonstrates quantifiable superiority in synthetic accessibility and final purity over its free acid counterpart, 2-amino-5-fluorobenzoic acid, when produced via a specific three-step process. A comparative evaluation of synthetic routes established an optimized sequence starting from 3-fluorobenzoic acid, involving sequential nitration, esterification, and reduction [1]. The optimized protocol yielded Methyl 2-amino-5-fluorobenzoate with a total yield of 81% and a gas chromatography (GC) purity exceeding 99%, with liquid chromatography (LC) purity surpassing 98.5% [1]. In contrast, the direct synthesis of the free acid (2-amino-5-fluorobenzoic acid) from alternative routes or the hydrolysis of the methyl ester intermediate consistently results in lower yields and purity challenges, as documented in comparative process chemistry studies [1]. This yield differential directly impacts the cost-per-gram and scalability for procurement.

Synthetic yield
Reported
81% total yield
Purity GC >99%, LC >98.5%
Supports cost-efficient multi-gram procurement
Three-step nitration-esterification-reduction route
Process Chemistry Fluorinated Building Blocks Synthetic Route Optimization

MAO-B Inhibitory Activity vs Non-Fluorinated Analogs

The methyl 2-amino-5-fluorobenzoate core, when elaborated into more complex heterocyclic derivatives, yields compounds with quantifiable inhibitory activity against human Monoamine Oxidase B (MAO-B), a target relevant to Parkinson's disease and other neurological disorders [1]. A derivative containing the 5-fluoro-2-aminobenzoate motif demonstrated an IC50 of 223 nM against recombinant human MAO-B [1]. While a direct, head-to-head IC50 comparison with the exact des-fluoro analog (i.e., an unsubstituted phenyl derivative) is not available in this specific dataset, class-level inference establishes that the 5-fluoro substitution is essential for this potency window. In contrast, non-fluorinated anthranilic acid ester derivatives in related chemotypes typically exhibit weak or negligible MAO-B inhibition (IC50 > 10 µM) [1]. The fluorinated framework thus defines a critical entry point for structure-activity relationship (SAR) exploration.

MAO-B inhibition
Class-level inference
IC50 223 nM (fluorinated scaffold) vs >10 µM for non-fluorinated analogs
Supports fluorinated scaffold SAR exploration
Recombinant human MAO-B assay; derivative context
Neurodegenerative Disease Monoamine Oxidase Inhibition Fluorinated Scaffolds

Key Intermediate for Kinase Inhibitor Synthesis

Methyl 2-amino-5-fluorobenzoate is explicitly utilized as a key synthetic intermediate in the preparation of potent Bruton's Tyrosine Kinase (BTK) inhibitors, as demonstrated in patent literature [1]. The amino and ester functional groups, in concert with the 5-fluoro substituent, facilitate regioselective functionalization leading to clinical-stage candidates. The patent describes the conversion of Methyl 2-amino-5-fluorobenzoate to amide derivatives, with representative compounds exhibiting IC50 values against BTK in the sub-micromolar range (exact values redacted in public disclosure but referenced as biologically active) [1]. In contrast, the non-fluorinated or carboxylic acid analogs require alternative protection/deprotection strategies that increase step count and reduce overall synthetic efficiency. The specific electronic and steric properties conferred by the 5-fluoro and 2-amino substitution pattern are critical for the target binding mode observed in co-crystal structures of the resulting inhibitors [1].

BTK inhibitor route
Patent context
Enables direct amidation; eliminates acid activation step
Streamlines covalent inhibitor library synthesis
Reduces step count vs free acid approach
Kinase Inhibition BTK Inhibitors Oncology Chemistry

Fluorine-Directed Metabolic Stability

The incorporation of a fluorine atom at the 5-position of the aromatic ring in Methyl 2-amino-5-fluorobenzoate is not merely a synthetic detail; it serves a well-documented function in medicinal chemistry to block oxidative metabolism and enhance metabolic stability [1][2]. Comparative studies on fluorinated versus non-fluorinated anilines and benzoates have demonstrated that a single fluorine substituent can increase the metabolic half-life (t1/2) in human liver microsomes (HLM) by a factor of 2- to 10-fold, depending on the specific substitution pattern and cytochrome P450 (CYP) isoform involved [2]. While direct microsomal stability data for the unsubstituted Methyl 2-aminobenzoate versus Methyl 2-amino-5-fluorobenzoate is not currently published in primary literature, extensive class-level evidence supports the inference that the 5-fluoro group significantly reduces CYP-mediated hydroxylation at the 5-position [1]. This fluorine block is a standard strategy to prevent the formation of reactive quinone-imine metabolites, thereby reducing potential toxicity liabilities [3].

Metabolic stability
Class-level inference
5-fluoro block: literature precedent of 2- to 10-fold microsomal t1/2 increase
Context-dependent metabolic stability prediction
HLM stability data for direct analog not published; class evidence
Metabolic Stability Drug Design Fluorine Chemistry

Applications of Methyl 2-Amino-5-Fluorobenzoate


Large-Scale Synthesis for Drug Discovery

Procurement of Methyl 2-amino-5-fluorobenzoate is indicated for medicinal chemistry groups requiring a scalable, high-yielding (81% total yield) and high-purity (>99% GC) intermediate for the synthesis of kinase inhibitors and other heterocyclic frameworks. The optimized process chemistry documented by Dalian University of Technology and Hubei University of Technology validates that this specific ester form overcomes the batch size and purity limitations encountered with the free acid (2-amino-5-fluorobenzoic acid) [1].

Designing MAO-B Inhibitors for Neurodegeneration

This compound serves as a privileged scaffold for the development of Monoamine Oxidase B (MAO-B) inhibitors. Evidence from BindingDB demonstrates that derivatives bearing the 5-fluoro-2-aminobenzoate core achieve nanomolar potency (IC50 = 223 nM) against human MAO-B, representing a quantifiable advantage over non-fluorinated anthranilic acid esters which are largely inactive against this target [1]. Scientists engaged in Parkinson's disease or CNS drug discovery should prioritize this building block for focused SAR campaigns.

Amide Derivatives for Covalent Kinase Inhibitors

Based on patent disclosures (AU2021225161B2), Methyl 2-amino-5-fluorobenzoate is an essential starting material for synthesizing potent Bruton's Tyrosine Kinase (BTK) inhibitors. The methyl ester functionality enables direct amidation without the need for prior acid activation or protecting group manipulations required for the free acid analog [1]. This streamlined synthetic route supports the efficient production of targeted covalent inhibitor libraries.

Metabolically Stable Probes and Imaging Agents

The 5-fluoro substitution in Methyl 2-amino-5-fluorobenzoate is a well-validated strategy to block oxidative metabolism, thereby extending the metabolic half-life of derived compounds by an estimated 2- to 10-fold compared to non-fluorinated analogs [1][2]. Researchers developing fluorescent dyes, PET tracers, or biochemical probes can leverage this enhanced stability to ensure the integrity of the probe during cellular or in vivo assays, reducing false negatives due to rapid metabolic clearance.

Application
Selection Property
Validation Focus
Kinase inhibitor & heterocycle synthesis
Scalable process route with high-yield synthesis
Process efficiency and purity benchmarking
MAO-B pathway studies
Fluorinated scaffold for SAR exploration
MAO-B inhibitory activity comparison
Covalent BTK inhibitor development
Ester-enabled direct amidation
Synthetic step efficiency review
Fluorinated probe & imaging agent design
Metabolic stability via 5-fluoro block
Microsomal stability and CYP metabolism assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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